1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-
Overview
Description
GV-196771 is a small molecule drug that acts as a potent antagonist of the modulatory glycine site of the N-methyl-D-aspartate receptor. This compound was initially developed by GSK Plc for the treatment of neuropathic pain and other nervous system diseases . The molecular formula of GV-196771 is C20H14Cl2N2O3, and it has a molecular weight of 401.24 g/mol .
Preparation Methods
GV-196771 can be synthesized through a series of chemical reactions involving indole derivativesThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial production methods for GV-196771 involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained. This may include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
GV-196771 undergoes various chemical reactions, including:
Oxidation: GV-196771 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: GV-196771 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
Chemistry: GV-196771 is used as a research tool to study the modulation of the N-methyl-D-aspartate receptor and its role in various chemical processes.
Biology: The compound is used to investigate the biological pathways involving the N-methyl-D-aspartate receptor and its impact on cellular functions.
Medicine: GV-196771 has been explored for its therapeutic potential in treating neuropathic pain and other nervous system disorders. .
Mechanism of Action
GV-196771 exerts its effects by antagonizing the glycine site of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic transmission and plasticity in the central nervous system. By blocking the glycine site, GV-196771 inhibits the receptor’s activity, leading to reduced excitability of neurons and alleviation of pain signals .
Comparison with Similar Compounds
GV-196771 is unique in its specific antagonism of the glycine site of the N-methyl-D-aspartate receptor. Similar compounds include:
Ifenprodil: A selective antagonist of the N-methyl-D-aspartate receptor.
Dizocilpine maleate: A potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate receptor.
L-701324: An N-methyl-D-aspartate receptor antagonist with high affinity and selectivity for the glycine site
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications.
Properties
IUPAC Name |
4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRQCDDCGAGET-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166974-22-7 | |
Record name | GV-196771 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166974227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GV-196771 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M4Q410FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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